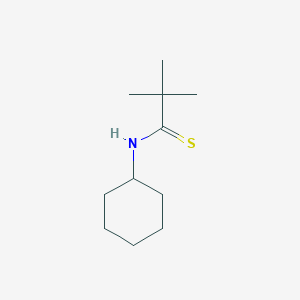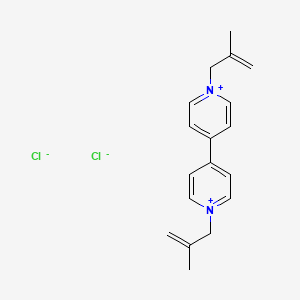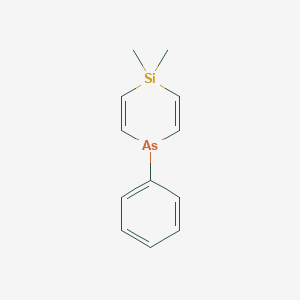
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is a complex organic compound characterized by multiple methoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of high-purity reagents and controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or ethers.
科学研究应用
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2,4,6-Trimethoxybenzene: Shares the trimethoxy substitution pattern but lacks the additional aromatic rings.
1,3,5-Trimethoxybenzene: Similar methoxy substitution but different positional arrangement.
2,3,4,5-Tetramethoxybenzene: Contains an additional methoxy group, leading to different chemical properties.
Uniqueness
2-(3,5-Dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene is unique due to its combination of multiple methoxy groups and the specific arrangement of aromatic rings. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
属性
CAS 编号 |
64461-89-8 |
|---|---|
分子式 |
C25H28O7 |
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-(3,5-dimethoxyphenyl)-1,3-dimethoxy-5-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C25H28O7/c1-26-17-8-15(9-18(12-17)27-2)24-20(29-4)10-16(11-21(24)30-5)25-22(31-6)13-19(28-3)14-23(25)32-7/h8-14H,1-7H3 |
InChI 键 |
QFIOILUWHAFVBU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C2=C(C=C(C=C2OC)C3=C(C=C(C=C3OC)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)

![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)




![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)



